molecular formula C14H22N4S B5693192 N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B5693192
M. Wt: 278.42 g/mol
InChI Key: CAZGUPBPCZYHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, commonly known as DMPT, is a chemical compound used in various scientific research applications. It is a white crystalline powder that has been synthesized through various methods. DMPT has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

DMPT's mechanism of action is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to increased secretion of growth hormone. This increased secretion of growth hormone has been linked to the improved growth and feed efficiency observed in fish species treated with DMPT. DMPT has also been found to inhibit the growth of certain cancer cell lines, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects
DMPT has been found to have various biochemical and physiological effects. In fish, DMPT has been found to improve feed efficiency, increase growth rate, and enhance immune function. In rats, DMPT has been found to increase serum growth hormone levels and improve glucose tolerance. Additionally, DMPT has been found to have antimicrobial properties, making it useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

DMPT's advantages for lab experiments include its ability to improve growth and feed efficiency in fish species, making it useful in aquaculture research. Additionally, DMPT's antimicrobial properties make it useful in the development of new antibiotics. However, DMPT's mechanism of action is not fully understood, which can make it difficult to interpret results from experiments involving DMPT. Additionally, the use of DMPT in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research involving DMPT. One area of research could involve further elucidating DMPT's mechanism of action, particularly in its inhibition of cancer cell growth. Additionally, research could focus on developing new antibiotics based on DMPT's antimicrobial properties. Another potential area of research could involve exploring the use of DMPT in the treatment of other diseases, such as diabetes or obesity. Finally, research could focus on developing new methods of synthesizing DMPT that are more efficient and cost-effective.

Synthesis Methods

DMPT can be synthesized through various methods, including the reaction between 2,4-dimethylphenyl isothiocyanate and 4-methylpiperazine. This reaction results in the formation of DMPT, which can be purified through crystallization or column chromatography. Other methods of synthesis include the reaction between 2,4-dimethylphenyl isothiocyanate and piperazine, or the reaction between 4-methylpiperazine and thiourea.

Scientific Research Applications

DMPT has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. DMPT has also been studied for its potential use in aquaculture, where it has been found to improve the growth and feed efficiency of various fish species. Additionally, DMPT has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-11-4-5-13(12(2)10-11)15-14(19)16-18-8-6-17(3)7-9-18/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZGUPBPCZYHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NN2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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